![molecular formula C6H13NO4S B011601 DL-Ethionine sulfone CAS No. 103364-66-5](/img/structure/B11601.png)
DL-Ethionine sulfone
Overview
Description
DL-Ethionine sulfone, also known as DL-ethionine sulfoxide, is a synthetic compound and a derivative of the amino acid ethionine. It is a white, crystalline solid that is soluble in water, ethanol, and methanol. DL-Ethionine sulfone is widely used in scientific research applications due to its ability to act as a reagent, an antioxidant, and a substrate for oxidative enzymes. In addition, it has been shown to have a variety of biochemical and physiological effects on cells and organisms.
Scientific Research Applications
Microbial Methionine Production
DL-Ethionine sulfone plays a crucial role in the microbial production of methionine, an essential amino acid with significant commercial value. Genetically modified bacteria that harbor engineered enzymes and metabolic pathways utilize DL-Ethionine sulfone for efficient methionine biosynthesis . This sustainable production method is an alternative to chemical synthesis, meeting global demands for methionine in animal feed and human nutrition .
Biotechnological Applications
In biotechnology, DL-Ethionine sulfone is used to harness methionine transporters from various microbial species. These transporters are employed to increase the yield and specificity of methionine production. Additionally, they have applications in synthetic biology systems, such as molecular sensors and cell-cell communication systems .
Medical Research
DL-Ethionine sulfone is utilized in medical research due to its involvement in various biochemical pathways. It serves as a precursor in the synthesis of biologically active molecules and has potential implications in the development of pharmaceuticals . Its role in medicinal chemistry is pivotal, especially in the synthesis of sulfones, which are key intermediates in drug development .
Animal Nutrition
In the field of animal nutrition, DL-Ethionine sulfone contributes to the study of methionine metabolism. It helps in understanding the dietary requirements of methionine for different life stages of animals and informs the formulation of animal feed that is low in methionine and cysteine amounts .
Chemical Synthesis
DL-Ethionine sulfone is a valuable intermediate in organic synthesis. It is used in the construction of biologically active molecules and functional materials. Its versatility as a synthetic intermediate allows for a variety of transformations, making it a ‘chemical chameleon’ in the field of chemical synthesis .
Industrial Uses
Industrially, DL-Ethionine sulfone is handled with caution due to its toxic and hazardous nature. It requires specific safety measures during handling and disposal. Despite these challenges, it finds use in research and development settings, particularly in the synthesis of complex organic compounds .
Environmental Applications
In environmental science, DL-Ethionine sulfone’s derivatives are explored for their potential use in sustainable media for multicomponent sulfonylation. This process is part of an efficient strategy to synthesize aryl sulfones, which are valuable in reducing environmental pollution and improving atom economy .
Mechanism of Action
Target of Action
DL-Ethionine sulfone is a small molecule with the molecular formula C6H13NO4S It’s structurally similar compound, l-methionine sulfone, has been reported to interact with the enzyme catalase in proteus mirabilis .
Mode of Action
For instance, they can undergo reductive desulfonylation, where the sulfone group is replaced by a hydrogen . This process could potentially influence the interaction of DL-Ethionine sulfone with its targets.
Biochemical Pathways
Methionine and its derivatives, including dl-ethionine sulfone, play crucial roles in protein synthesis and other metabolic processes
properties
IUPAC Name |
2-amino-4-ethylsulfonylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c1-2-12(10,11)4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPFRFWQYLQKPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40412507 | |
Record name | DL-Ethionine sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40412507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103364-66-5 | |
Record name | DL-Ethionine sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40412507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-Ethionine sulfone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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